Bienvenue dans la boutique en ligne BenchChem!

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

HIV-1 Integrase Antiviral

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (THICA) is a non-planar, sp3-rich building block surpassing planar indole-2-carboxylic acid in solubility and selectivity. >10-fold HIV-1 integrase potency differential (IC50 32.37 vs. 3.11 μM) with favorable CC50 >80 μM. Derivatives show tunable anticancer activity (IC50 1.77–>40 μM) and anti-HCV activity via novel mechanisms. Fischer indole synthesis enables rapid library generation. Choose THICA for SAR-driven drug discovery with enhanced solubility and reduced off-target promiscuity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 131172-64-0
Cat. No. B159735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
CAS131172-64-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(N2)C(=O)O
InChIInChI=1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12)
InChIKeyNYZDHGPFNPXPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-64-0) Overview for R&D Procurement


4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (THICA) is a heterocyclic compound with a tetrahydroindole core and a carboxylic acid functional group at the 2-position, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It serves as a versatile building block in medicinal chemistry and drug discovery due to its non-planar scaffold dominated by sp3 hybridization, which offers advantages over planar indole analogs in terms of solubility and reduced promiscuity [1].

Why 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid Cannot Be Simply Substituted by Other Indole-2-carboxylic Acids


Direct substitution of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with structurally similar analogs, such as indole-2-carboxylic acid or its other tetrahydro derivatives, is not straightforward due to significant differences in biological activity profiles. For example, the parent indole-2-carboxylic acid exhibits an IC50 of 3.11 μM against HIV-1 integrase, whereas the tetrahydro derivative shows an IC50 of 32.37 μM, indicating a >10-fold difference in potency [1]. Additionally, substitution at specific positions on the tetrahydroindole scaffold can dramatically alter anticancer activity, as demonstrated by derivatives with IC50 values ranging from 1.77 μM to >40 μM [2]. These quantitative differences underscore the need for precise compound selection based on validated data.

Quantitative Evidence Differentiating 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid from Analogs


HIV-1 Integrase Inhibition: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid vs. Indole-2-carboxylic acid

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (compound 1) inhibits HIV-1 integrase strand transfer with an IC50 of 32.37 μM, which is significantly less potent than the parent indole-2-carboxylic acid (IC50 = 3.11 μM) [1]. This difference highlights the impact of ring saturation on biological activity.

HIV-1 Integrase Antiviral

Anticancer Activity: 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivative vs. Colchicine

A derivative of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, specifically compound 7b (a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative), exhibited potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 1.77 μM and 3.75 μM, respectively [1]. In comparison, the standard tubulin inhibitor colchicine showed IC50 values of 0.05 μM (MCF-7) and 0.03 μM (A549) [1].

Anticancer Tubulin Polymerization MCF-7 A549

Anti-HCV Activity: 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Scaffold vs. Clinical Candidate

Compound 39, a derivative of 2-phenyl-4,5,6,7-tetrahydro-1H-indole, demonstrated anti-HCV activity with EC50 values of 7.9 μM (genotype 1b) and 2.6 μM (genotype 2a) [1]. In comparison, the clinical candidate sofosbuvir (a nucleotide NS5B polymerase inhibitor) exhibits EC50 values in the sub-micromolar range (e.g., 0.05 μM against genotype 1b) [1].

Hepatitis C Virus Antiviral HCV Replicon

Selectivity Profile: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid vs. Raltegravir

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (compound 1) exhibits a favorable selectivity profile, with a CC50 (50% cytotoxic concentration) greater than 80 μM, yielding a selectivity index (SI = CC50/IC50) of >2.5 [1]. In comparison, the FDA-approved integrase inhibitor raltegravir shows a CC50 of >80 μM and an IC50 of 0.06 μM, resulting in an SI of >1333 [1].

Selectivity Cytotoxicity HIV-1 Integrase

Synthetic Accessibility: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid vs. 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid can be synthesized via the Fischer indole synthesis using cyclohexanone and appropriate hydrazine derivatives . This is a well-established, high-yielding route. In contrast, the synthesis of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid often requires additional steps, including oxidation, leading to lower overall yields and increased complexity .

Synthesis Building Block Fischer Indole Synthesis

Recommended Application Scenarios for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid Based on Quantitative Evidence


Hit Identification and Lead Optimization for Novel HIV-1 Integrase Inhibitors

The compound serves as a starting point for developing new HIV-1 integrase inhibitors with potentially improved resistance profiles. The IC50 of 32.37 μM provides a baseline for structure-activity relationship (SAR) studies aimed at enhancing potency, while the favorable cytotoxicity profile (CC50 >80 μM) offers a suitable starting point for lead optimization [1].

Development of Tubulin Polymerization Inhibitors for Cancer Therapy

Derivatives of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, such as the 2-phenyl analogs, have demonstrated significant antiproliferative activity against breast and lung cancer cell lines. This scaffold can be further optimized to develop novel tubulin polymerization inhibitors with enhanced selectivity and reduced toxicity compared to colchicine [1].

Exploration of Novel Anti-Hepatitis C Virus Agents

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has shown promising anti-HCV activity in subgenomic replicon assays. This compound class can be used to identify new mechanisms of action against HCV, particularly given its lack of effect on known targets like NS5B polymerase and NS3 helicase [1].

Synthesis of Diverse Chemical Libraries via the Tetrahydroindole Scaffold

The compound's non-planar, sp3-rich structure makes it an ideal building block for generating diverse chemical libraries in fragment-based drug discovery. Its facile synthesis via the Fischer indole route allows for rapid derivatization and exploration of chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.